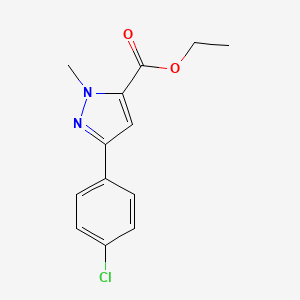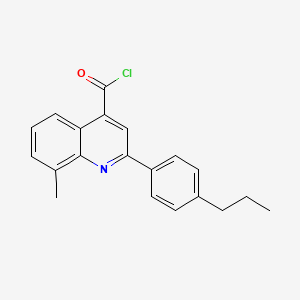
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate, also known as EMCPC, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a versatile compound that has been used in a variety of applications, from drug delivery to protein synthesis. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EMCPC.
Scientific Research Applications
Synthesis and Molecular Structure
- Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate has been synthesized through various chemical reactions and characterized using spectral analysis and X-ray diffraction studies. The molecular structure is stabilized by intramolecular hydrogen bonds and π-π interactions, contributing to its structural stability (Achutha et al., 2017).
Antimicrobial and Anticancer Applications
- Novel pyrazole derivatives of this compound have demonstrated potential as antimicrobial and anticancer agents. Some synthesized compounds have shown higher anticancer activity compared to the reference drug doxorubicin and exhibit good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis Techniques
- Efficient and regioselective synthesis methods for similar compounds have been developed, highlighting the importance of reaction time reduction and structural support by crystallographic data (Machado et al., 2011).
Applications in Cross-Coupling Reactions
- The compound has been used as a precursor in Sonogashira-type cross-coupling reactions for the synthesis of various condensed pyrazoles, indicating its utility in complex chemical synthesis processes (Arbačiauskienė et al., 2011).
Antioxidant Properties
- Some derivatives of this compound have been found to exhibit significant antioxidant activity, as evaluated through various assays, suggesting potential applications in oxidative stress-related conditions (Umesha et al., 2009).
Structural and Chemical Analysis
- Detailed studies involving X-ray diffraction, NMR spectroscopy, and DFT calculations have been conducted to understand the structural and chemical properties of the compound, which are crucial for its applications in various fields (Naveen et al., 2021).
Mechanism of Action
Target of Action
The primary target of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is Rev-ErbA . Rev-ErbA is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, and the circadian rhythm .
Mode of Action
This compound acts as an agonist of Rev-ErbA . This means it binds to this receptor and enhances its activity. The compound increases the constitutive repression of genes regulated by Rev-ErbA . Some of its effects were found to be independent of Rev-ErbA, suggesting an unknown mechanism of action .
Biochemical Pathways
The activation of Rev-ErbA by this compound affects several biochemical pathways. For instance, it increases the count of mitochondria in skeletal muscle, which is a key factor in exercise capacity .
Result of Action
The activation of Rev-ErbA leads to an increase in exercise capacity by increasing mitochondria counts in skeletal muscle . This suggests that the compound could potentially be used to enhance physical performance.
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-11(15-16(12)2)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPAQVTUYKMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)